N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule featuring a triazolo[4,5-d]pyrimidinone core fused with a substituted phenyl ring and an acetamide side chain. The 4-ethoxyphenyl substituent introduces electron-donating properties, while the cyclopentyl group on the acetamide moiety may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-2-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYJSGNTCIVEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves multiple steps. One common synthetic route includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of ethylene glycol. This is followed by the construction of the triazole ring through diazotization with a green and safer reagent such as Resin-NO2 in a water and acetonitrile mixture . Industrial production methods often optimize each reaction stage to ensure scalability and safety, focusing on parameters like temperature control and reagent addition patterns .
Chemical Reactions Analysis
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound interacts with specific molecular targets and pathways, making it effective in selectively targeting tumor cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The triazolo[4,5-d]pyrimidinone scaffold is a versatile template for medicinal chemistry.
Substituent Analysis
Table 1: Substituent Comparison of Triazolo[4,5-d]pyrimidinone Derivatives
*Full name: 2-[3-(3-Chlorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide
Key Observations:
- Electron Effects : The 4-ethoxyphenyl group in the target compound may enhance solubility compared to electron-withdrawing substituents like chlorine (e.g., 3-chlorophenyl in ).
- Steric and Lipophilic Profiles : The cyclopentyl group offers moderate steric bulk, contrasting with the planar aromatic substituents in (benzyl and 2-chlorophenylmethyl) or the heteroaromatic furan in .
- Synthetic Accessibility : Analogs like those in and are synthesized via coupling reactions (e.g., HATU/TEA-mediated amidation ), suggesting the target compound may follow similar routes.
Structural Characterization
While crystallographic data for the target compound are absent, analogs in and demonstrate the utility of single-crystal X-ray diffraction for confirming bond angles and spatial arrangements. Programs like SHELXL are industry standards for such analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
